molecular formula C7H12O3 B129232 Ethyl 2-oxovalerate CAS No. 50461-74-0

Ethyl 2-oxovalerate

Cat. No.: B129232
CAS No.: 50461-74-0
M. Wt: 144.17 g/mol
InChI Key: YERWBBMSDMSDKT-UHFFFAOYSA-N
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Description

Ethyl 2-oxovalerate, also known as this compound, is a useful research compound. Its molecular formula is C7H12O3 and its molecular weight is 144.17 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Catalysis

Ethyl 2-oxovalerate has been utilized in various synthetic and catalytic applications. A notable example is its use in the synthesis of chiral α-hydroxy-γ-butyrolactone via asymmetric hydrogenation, demonstrating its utility in producing complex organic compounds (Blandin, Carpentier, & Mortreux, 1998). Additionally, it has been involved in the synthesis of oxovanadium(IV) complexes, which are catalysts for ethylene homo- and copolymerization, highlighting its role in polymer chemistry (Białek et al., 2014).

Analytical Chemistry

In analytical chemistry, this compound has been employed as an internal standard in the direct determination of volatile compounds in alcoholic beverages, indicating its significance in food and beverage analysis (Charapitsa et al., 2021).

Environmental and Sustainability Studies

This compound has also found application in environmental and sustainability studies. For instance, its derivatives were used in the assessment of sustainability metrics in the catalytic production of higher alcohols from ethanol, thereby contributing to the development of more sustainable chemical processes (Patel et al., 2015).

Biomedical Applications

In the field of biomedical science, derivatives of this compound, such as ethyl 2-cyanoacrylate, have been studied for their histopathological effects following surgical application, demonstrating its potential in medical procedures (Kaplan et al., 2004).

Polymer Science

This compound plays a role in polymer science as well, particularly in the synthesis and study of polymers like poly(2-ethyl-2-oxazoline), which are important in various applications including biomedicine (Vergaelen et al., 2020).

Future Directions

While specific future directions for Ethyl 2-oxovalerate were not found in the search results, its use as a reagent in the synthesis of various compounds suggests potential for continued use in chemical and pharmaceutical research .

Mechanism of Action

Target of Action

Ethyl 2-oxovalerate, also known as ethyl 2-oxopentanoate , is an organic compound that plays a role in various biochemical processes. Its primary targets are enzymes involved in the metabolic pathway for L-leucine . Leucine is an essential amino acid, and its degradation is critical for many biological duties .

Mode of Action

The compound interacts with its targets by inhibiting several enzymes, including acetylcholinesterase, which is responsible for the breakdown of the neurotransmitter acetylcholine . It also inhibits the enzyme fatty acid amide hydrolase (FAAH), which is involved in the metabolism of several fatty acid amides, including anandamide . In addition, this compound has been shown to inhibit the enzyme monoamine oxidase (MAO), which is involved in the metabolism of several monoamine neurotransmitters, including serotonin and dopamine .

Biochemical Pathways

This compound is involved in the metabolic pathway for L-leucine . The degradation of L-leucine in the muscle to this compound allows for the production of the amino acids alanine and glutamate as well . In the liver, α-KIC can be converted to a vast number of compounds depending on the enzymes and cofactors present, including cholesterol, acetyl-CoA, isovaleryl-CoA, and other biological molecules .

Pharmacokinetics

It’s known that the compound’s bioavailability and pharmacokinetic properties can be influenced by various factors, including the route of administration, the presence of other compounds, and individual variations in metabolism and excretion .

Result of Action

The molecular and cellular effects of this compound’s action are complex and depend on the specific biochemical pathways and targets involved. For example, by inhibiting acetylcholinesterase, this compound could potentially increase the levels of acetylcholine in the synaptic cleft, affecting neurotransmission . By inhibiting FAAH, it could influence the metabolism of fatty acid amides and their associated physiological effects .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the pH and temperature of the environment, the presence of other compounds, and specific conditions within the body . .

Properties

IUPAC Name

ethyl 2-oxopentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-5-6(8)7(9)10-4-2/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YERWBBMSDMSDKT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)C(=O)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40198490
Record name Ethyl 2-oxovalerate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40198490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

50461-74-0
Record name Ethyl 2-oxopentanoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=50461-74-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-oxovalerate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 2-oxovalerate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Ethyl 2-oxovalerate
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Synthesis routes and methods

Procedure details

0.1 mol of 2,2-(dimethylthio)pentanoic acid (11) (19.4 g) was dissolved in 150 ml of toluene and admixed with 2.0 eq of H2O (3.6 ml) and a spatula-tip of p-toluenesulfonic acid monohydrate. Subsequently, the mixture was heated to boiling point and a nitrogen stream was passed through the solution via a frit. After 3 h under reflux, the reaction mixture was cooled to 80° C. and admixed with 200 ml of ethanol and a further spatula-tip of p-toluenesulfonic acid monohydrate. After a further 3 h under reflux, the mixture was cooled to 20° C., 200 ml of water were added and the mixture was extracted three times with 100 ml each time of diethyl ether. The combined ether phases were subsequently washed to neutrality with a dilute sodium hydrogencarbonate solution and dried over magnesium sulfate. After filtration, all of the solvent was drawn off with a rotary evaporator. The ethyl 2-oxovalerate (12) (10.2 g, yield=71%) was obtained as a pale yellowish oil.
[Compound]
Name
2,2-(dimethylthio)pentanoic acid
Quantity
19.4 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
3.6 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
200 mL
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Name
Quantity
200 mL
Type
reactant
Reaction Step Six

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.